Cobalt-60 dichloride

Übersicht

Beschreibung

Cobalt-60 dichloride is a radioactive isotope of cobalt that is used in a variety of scientific research applications. It is most commonly used in the field of radiation biology and is often used to study the effects of radiation on living organisms. Cobalt-60 dichloride is produced through a process called neutron activation, which involves bombarding cobalt-59 with neutrons.

Wirkmechanismus

The mechanism of action of cobalt-60 dichloride is based on its ability to emit high-energy gamma rays. These gamma rays can penetrate deep into tissues and cause damage to DNA and other cellular components. This damage can lead to cell death, which is why cobalt-60 dichloride is so effective in killing cancer cells.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of cobalt-60 dichloride are related to its ability to cause damage to DNA and other cellular components. This damage can lead to a variety of cellular responses, including cell death, mutation, and DNA repair. The exact effects of cobalt-60 dichloride on living organisms depend on a variety of factors, including the dose and duration of exposure.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using cobalt-60 dichloride in lab experiments is its ability to emit high-energy gamma rays that can penetrate deep into tissues. This makes it particularly useful in the field of radiation biology and radiotherapy. However, the use of cobalt-60 dichloride also has some limitations, including the fact that it is a radioactive material that requires special handling and disposal procedures.

Zukünftige Richtungen

There are many potential future directions for research involving cobalt-60 dichloride. One area of interest is the development of new radiotherapy techniques that use cobalt-60 dichloride to target specific types of cancer cells. Another area of interest is the use of cobalt-60 dichloride in combination with other drugs or therapies to enhance their effectiveness. Additionally, there is ongoing research into the mechanisms of action of cobalt-60 dichloride and its effects on living organisms.

Wissenschaftliche Forschungsanwendungen

Cobalt-60 dichloride is commonly used in the field of radiation biology to study the effects of radiation on living organisms. It is also used in the field of radiotherapy to treat cancer patients. Cobalt-60 dichloride is particularly useful in these applications because it emits high-energy gamma rays that can penetrate deep into tissues and effectively kill cancer cells.

Eigenschaften

CAS-Nummer |

14543-09-0 |

|---|---|

Produktname |

Cobalt-60 dichloride |

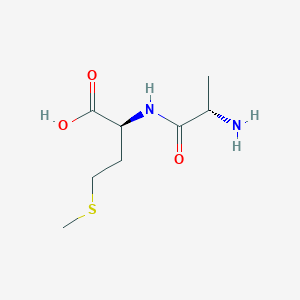

Molekularformel |

Cl2Co |

Molekulargewicht |

130.84 g/mol |

IUPAC-Name |

dichloro(60Co)cobalt-60 |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2/i;;1+1 |

InChI-Schlüssel |

GVPFVAHMJGGAJG-FCHARDOESA-L |

Isomerische SMILES |

Cl[60Co]Cl |

SMILES |

Cl[Co]Cl |

Kanonische SMILES |

Cl[Co]Cl |

Andere CAS-Nummern |

14543-09-0 |

Synonyme |

dichlorocobalt |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.